molecular formula C12H26OS B1664070 Ethanol, 2-decylthio- CAS No. 41891-88-7

Ethanol, 2-decylthio-

Cat. No.: B1664070
CAS No.: 41891-88-7
M. Wt: 218.4 g/mol
InChI Key: MWVYOMQTCFCPHY-UHFFFAOYSA-N
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Description

2-Decylthio-ethanol is a biochemical.

Properties

CAS No.

41891-88-7

Molecular Formula

C12H26OS

Molecular Weight

218.4 g/mol

IUPAC Name

2-decylsulfanylethanol

InChI

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3

InChI Key

MWVYOMQTCFCPHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCSCCO

Canonical SMILES

CCCCCCCCCCSCCO

Appearance

Solid powder

Key on ui other cas no.

41891-88-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Decylthio-ethanol;  2-Decylthioethanol;  2-Hydroxyethyl decyl sulfide;  2-N-Decylthioethanol;  BRN 1849711;  Decyl 2-hydroxyethyl sulfide;  EINECS 255-576-8;  Ethanol, 2-decylthio-;  NSC 84188;  UNII-N56NUV4YDP.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, to a suspension of potassium carbonate (27 g, 200 mmol) in acetone (100 ml) was added decyl bromide (10 ml, 50 mmol) and mercaptoethanol (4.4 ml, 63 mmol). The suspension was stirred at room temperature for 2 days, then partitioned between water and 80% hexane/ethyl acetate. The organic phase was washed with 2N sodium hydroxide, dried over magnesium sulfate, and the volatiles removed under vacuum to give 2-(decylthio)ethanol (10.2 g, 47 mmol) as a colorless liquid that was used without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
mercaptoethanol
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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